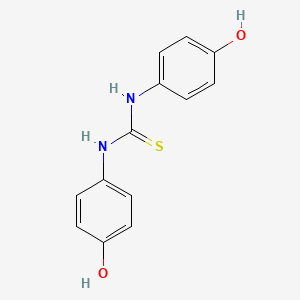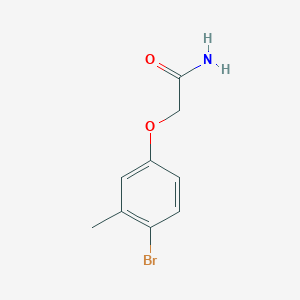
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide involves the inhibition of protein synthesis in cancer cells. The compound binds to the ribosome and prevents the synthesis of new proteins, which ultimately leads to the death of the cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its broad spectrum of activity against different types of cancer cells. However, one limitation is that the compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential use of the compound in combination with other drugs to enhance its anticancer properties. Finally, there is interest in studying the compound's effects on other diseases, such as bacterial infections and autoimmune disorders.
Conclusion:
In conclusion, 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has shown promise in various scientific research applications, particularly in the area of cancer research. While there are limitations to its use, the compound's broad spectrum of activity and potential for use in combination with other drugs make it an area of continued interest for researchers.
Méthodes De Synthèse
The synthesis of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide involves the reaction between 2,4-dimethoxyaniline and trichloroacetyl chloride in the presence of a base such as pyridine. The product is obtained through a simple workup procedure and purified by recrystallization.
Applications De Recherche Scientifique
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of focus has been the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound is effective against a range of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3/c1-16-6-3-4-7(8(5-6)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLJAXZKIIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(Cl)(Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)


![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)

